Diethyl 4-[(2-methylphenyl)amino]quinoline-3,6-dicarboxylate
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Overview
Description
Diethyl 4-[(2-methylphenyl)amino]quinoline-3,6-dicarboxylate is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a diethyl ester group and an amino group attached to a methylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-[(2-methylphenyl)amino]quinoline-3,6-dicarboxylate can be achieved through a multi-step process involving the reaction of aryl amines with acetylenedicarboxylates. One efficient method involves using 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C . This metal-free synthesis is advantageous as it avoids metal contamination and waste generation, making it an eco-friendly approach.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous-flow processes for scalability, and ensuring compliance with environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-[(2-methylphenyl)amino]quinoline-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline ring and the methylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while substitution reactions can introduce various functional groups onto the quinoline core.
Scientific Research Applications
Diethyl 4-[(2-methylphenyl)amino]quinoline-3,6-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound of interest in medicinal chemistry.
Industry: Its unique chemical structure allows for applications in material science, such as the development of new polymers or dyes.
Mechanism of Action
The mechanism of action of diethyl 4-[(2-methylphenyl)amino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the amino and ester groups can form hydrogen bonds and other interactions with biological macromolecules, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial and anti-inflammatory agent with structural similarities.
Uniqueness
Diethyl 4-[(2-methylphenyl)amino]quinoline-3,6-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the diethyl ester groups enhances its solubility and potential for forming diverse derivatives, while the methylphenyl amino group provides additional sites for chemical modification.
Properties
Molecular Formula |
C22H22N2O4 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
diethyl 4-(2-methylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C22H22N2O4/c1-4-27-21(25)15-10-11-19-16(12-15)20(17(13-23-19)22(26)28-5-2)24-18-9-7-6-8-14(18)3/h6-13H,4-5H2,1-3H3,(H,23,24) |
InChI Key |
HKQFJEUYLJIMPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=CC=C3C |
Origin of Product |
United States |
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